molecular formula C69H98O6 B077582 Tridocosahexaenoin CAS No. 11094-59-0

Tridocosahexaenoin

Cat. No. B077582
CAS RN: 11094-59-0
M. Wt: 1023.5 g/mol
InChI Key: SOFMPBOQLPVEQZ-LBUXZKOBSA-N
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Description

Synthesis Analysis

The synthesis of Tridocosahexaenoin and its related compounds, such as Tetracosahexaenoic Acid (C24:6n-3) and Tricosahexaenoic Acid (C23:6n-3), has been an area of active research due to their biological importance and presence in various marine organisms. Itoh et al. (2011) reported an efficient synthesis of Tetracosahexaenoic acid in four steps with a 56% overall yield and Tricosahexaenoic acid in six steps with a 48% overall yield, highlighting the synthetic accessibility of these compounds despite previous challenges in their detection and identification (Itoh, Tomiyasu, & Yamamoto, 2011).

Molecular Structure Analysis

The molecular structure of Tridocosahexaenoin, as a fatty acid, is characterized by a long carbon chain with multiple double bonds, indicative of its classification within the polyunsaturated fats. The synthesis and structural elucidation processes, such as those detailed by Itoh et al. (2011), contribute to our understanding of its complex molecular architecture, which includes a unique series of conjugated double bonds that influence its chemical behavior and physical properties.

Chemical Reactions and Properties

Tridocosahexaenoin's chemical reactions are influenced by its polyunsaturated nature, which makes it reactive towards oxidative processes. Yoshii et al. (1997) investigated the oxidative stability of tridocosahexaenoin included in cyclodextrin, finding that it exhibited marked resistance against autoxidation, a property beneficial for its incorporation into various products while maintaining stability (Yoshii, Furuta, Kawasaki, Hirano, Funatsu, Toyomi, & Nakayama, 1997).

Physical Properties Analysis

The physical properties of Tridocosahexaenoin, such as its phase at room temperature, melting point, and solubility, are crucial for its application and handling. Its purification from sources like DHASCO® illustrates its liquid form at room temperature and the methods required to isolate and concentrate it for further use, as described by Venegas-Venegas et al. (2014), who achieved a highly enriched fraction using chromatographic techniques (Venegas-Venegas, Guil‐Guerrero, Rincón-Cervera, & Ramos-Bueno, 2014).

properties

IUPAC Name

2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFMPBOQLPVEQZ-LBUXZKOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042656
Record name Tridocosahexaenoin C22:6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1023.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl tridocosahexaenoate

CAS RN

124596-98-1, 11094-59-0
Record name Glyceryl tridocosahexaenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124596981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridocosahexaenoin C22:6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL TRIDOCOSAHEXAENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679339435D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
E Ahonen, A Damerau… - Journal of Agricultural and …, 2023 - ACS Publications
Sphingoid bases have shown promise as effective antioxidants in fish oils together with α-tocopherol, and the effect has been attributed to products resulting from amino–carbonyl …
Number of citations: 5 pubs.acs.org
H Yoshii, T Furuta*, K Kawasaki, H Hirano… - Bioscience …, 1997 - Taylor & Francis
… between DHA oil containing tridocosahexaenoin to 45% and … The powdery tridocosahexaenoin exhibited marked … Above all, POV for the powdery tridocosahexaenoin with α-CD …
Number of citations: 33 www.tandfonline.com
J Zhou, MR Yang, F Li, M Wang, Y Zhang, M Wei, X Li… - Food Chemistry, 2023 - Elsevier
… tridocosahexaenoin was weight-volume method prepared by dissolving the tridocosahexaenoin … 2.0 mg/mL work standard solutions of tridocosahexaenoin was prepared by diluting the …
Number of citations: 3 www.sciencedirect.com
G Beltrame, E Ahonen, A Damerau… - Journal of Agricultural …, 2023 - ACS Publications
… Tridocosahexaenoin and DHA as ethyl esters were similarly digested. Digesta were … , whereas oxygenated species increased in tridocosahexaenoin. Ethyl esters were mainly unaffected…
Number of citations: 3 pubs.acs.org
JAC Nicol, HJ Arnott, GR Mizuno, EC Ellison… - Lipids, 1972 - Wiley Online Library
… These values and those found in the retina and choroid lipids of the sand trout (Table I) do not suggest the presence of any large amounts of tridocosahexaenoin in these tissues. …
Number of citations: 35 aocs.onlinelibrary.wiley.com
M Aursand, H Grasdalen - Chemistry and physics of lipids, 1992 - Elsevier
… In tridocosahexaenoin and 20:5 (methyl ester) we also observed a mobility gradient down … of carbons in the corresponding region of tridocosahexaenoin due to the greater mobility in …
Number of citations: 111 www.sciencedirect.com
PM Le, C Fraser, G Gardner, WW Liang… - Analytical and …, 2007 - Springer
… Individual LCPUFA methyl ester standards and tridocosahexaenoin were purchased from NuCheck Prep (Elysian, MN, USA) and a mixed marine FAME standard, Restek 35066 from …
Number of citations: 21 link.springer.com
LR D'Abramo, SS Sheen - Aquaculture, 1993 - Elsevier
Weight gain and survival responses and analyses of fatty acid composition of tissue were used to investigate the nutritional value of C18 and C ≥ 20 polyunsaturated fatty acids (PUFA) …
Number of citations: 176 www.sciencedirect.com
SS Sheen, SW Wu - Crustaceana, 2002 - JSTOR
… A remaining diet contained 0.1% arachi donin and 0.1% tridocosahexaenoin. To maintain a total lipid level of 2%, 1.8% basal lipid mixture (SFA and MFA mixture) was added to the …
Number of citations: 43 www.jstor.org
B Rivera - phenomenex.com
… Reference standards were prepared as per the European Pharmacopeia 8.0; 50 mg of monodocosahexaenoin R, 30 mg of didocosahexaenoin R, and 20 mg of tridocosahexaenoin R …
Number of citations: 3 www.phenomenex.com

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